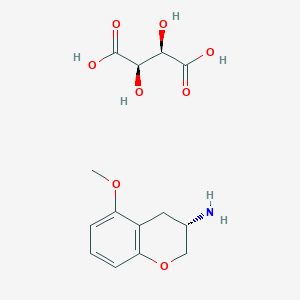
(S)-5-Methoxychroman-3-amine (2R,3R)-2,3-dihydroxysuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Methoxychroman-3-amine (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound that combines the structural features of chroman and succinate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methoxychroman-3-amine (2R,3R)-2,3-dihydroxysuccinate typically involves multiple steps:
Formation of (S)-5-Methoxychroman-3-amine: This can be achieved through the reaction of 5-methoxychroman with an amine source under specific conditions.
Synthesis of (2R,3R)-2,3-dihydroxysuccinate: This involves the selective reduction of a dicarboxylic acid precursor to yield the desired dihydroxy compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The process may also include purification steps like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-Methoxychroman-3-amine (2R,3R)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
(S)-5-Methoxychroman-3-amine (2R,3R)-2,3-dihydroxysuccinate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which (S)-5-Methoxychroman-3-amine (2R,3R)-2,3-dihydroxysuccinate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule and influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-5-Methoxychroman-3-amine: Shares the chroman structure but lacks the succinate moiety.
(2R,3R)-2,3-dihydroxysuccinate: Contains the succinate structure but lacks the chroman moiety.
Uniqueness
(S)-5-Methoxychroman-3-amine (2R,3R)-2,3-dihydroxysuccinate is unique due to the combination of chroman and succinate structures, which may confer distinct chemical and biological properties compared to its individual components.
Propriétés
Numéro CAS |
117422-51-2 |
|---|---|
Formule moléculaire |
C14H19NO8 |
Poids moléculaire |
329.30 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;(3S)-5-methoxy-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C10H13NO2.C4H6O6/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10;5-1(3(7)8)2(6)4(9)10/h2-4,7H,5-6,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m01/s1 |
Clé InChI |
CCEDBGCEBQVORM-QXJKSQRWSA-N |
SMILES isomérique |
COC1=CC=CC2=C1C[C@@H](CO2)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
COC1=CC=CC2=C1CC(CO2)N.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


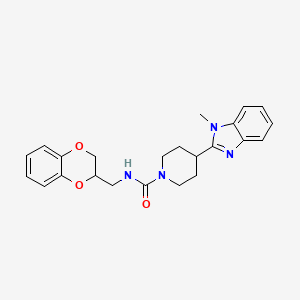
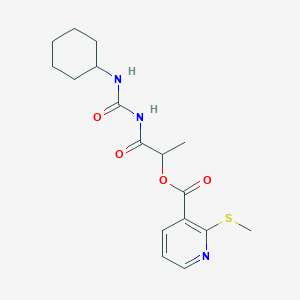
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359105.png)
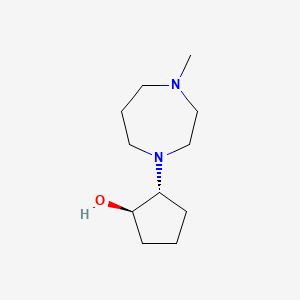
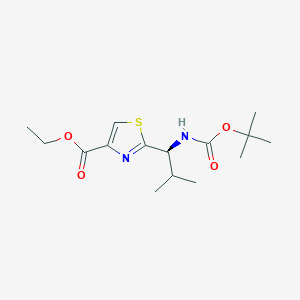
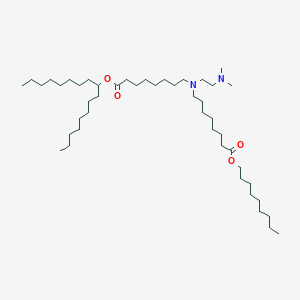
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13359124.png)
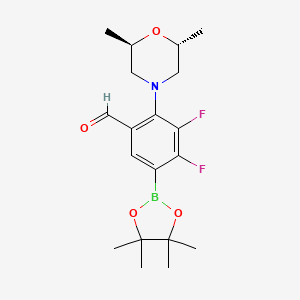
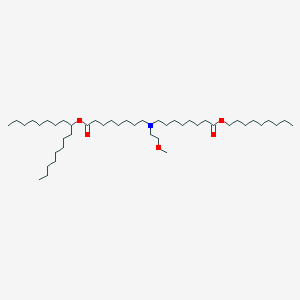
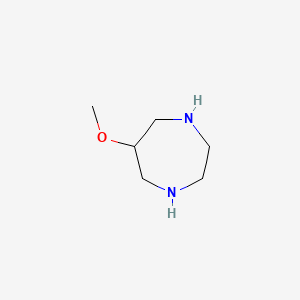
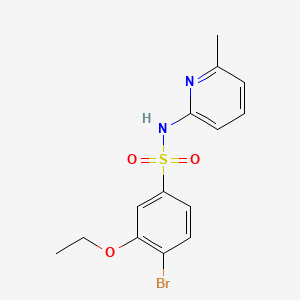
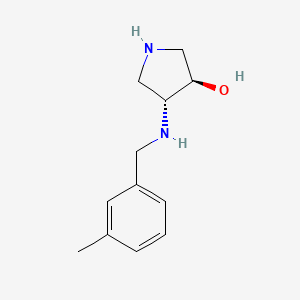
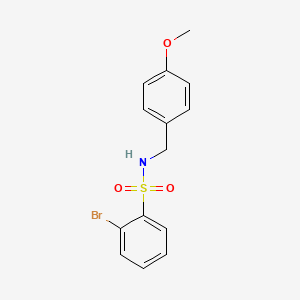
![4-(2-chlorophenyl)-3-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13359165.png)
